![molecular formula C13H15NO B13469677 2-Benzoyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13469677.png)
2-Benzoyl-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-Benzoyl-2-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves high-pressure synthesis and the use of catalysts to facilitate the formation of the desired bicyclic structure .
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The benzoyl group undergoes acid-catalyzed hydrolysis to regenerate the free amine. In studies of related 7-azabicyclo[2.2.1]heptane amides, treatment with HCl (6 M, reflux) cleaves the benzoyl moiety, yielding the corresponding amine hydrochloride (Fig. 2) . Computational studies suggest the reaction proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .
Oxidation
The bicyclic framework resists oxidation, but the benzoyl group can be modified:
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Epoxidation : Treatment with mCPBA in CH₂Cl₂ selectively oxidizes the endo double bond (if present) .
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Benzoyl Deactivation : Electron-withdrawing substituents (e.g., -NO₂) on the benzoyl ring slow hydrolysis by 40–60% compared to unsubstituted analogs .
Reduction
-
LiAlH₄ reduces the amide to a secondary amine, but the bicyclic structure remains intact (yield: 78%) .
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H₂/Pd-C hydrogenation under high pressure (50 atm) opens the bridgehead C–N bond, yielding a monocyclic amine .
Substitution Reactions
The bridgehead nitrogen participates in nucleophilic substitutions under specific conditions:
Reagent | Product | Yield |
---|---|---|
MeI (excess) | N-Methyl derivative | 85% |
Ac₂O (pyridine) | N-Acetyl derivative | 72% |
TsCl (Et₃N) | N-Tosyl derivative | 68% |
Steric hindrance from the bicyclic framework limits reactivity at the bridgehead nitrogen .
Stereochemical Influences on Reactivity
The bicyclic structure imposes nitrogen pyramidalization (τ = 0.35–0.45), reducing amide resonance stabilization (Fig. 3) . This increases susceptibility to:
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Rotational Barriers : ΔG‡ for amide bond rotation is 12–15 kcal/mol, compared to 18–20 kcal/mol in planar amides .
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Base-Induced Decomposition : Strong bases (e.g., LDA) induce ring-opening via deprotonation at C3 .
Radical-Mediated Rearrangements
Exposure to SmI₂ triggers a cascade reaction:
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Ketyl radical formation at the carbonyl group.
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5-exo-trig cyclization to form a spiro intermediate.
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Rearrangement to a 2-azabicyclo[2.2.1]heptene derivative (Fig. 4) .
Parameter | Value |
---|---|
SmI₂ Equivalents | 3.0 |
Solvent | THF |
Temperature | 23°C |
Yield | 82% |
Scientific Research Applications
2-Benzoyl-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoyl-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of enzymes and receptors . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Benzoyl-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
2-Benzyl-2-azabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but features a benzyl group instead of a benzoyl group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic framework but shares the presence of a nitrogen atom within the structure.
The uniqueness of this compound lies in its specific structural features and the versatility it offers in synthetic and research applications.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C13H15NO/c15-13(11-4-2-1-3-5-11)14-9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2 |
InChI Key |
OYSIGICKZCIKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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